molecular formula C10H12N2O3 B096216 N-Nitrosophenacetin CAS No. 15862-11-0

N-Nitrosophenacetin

Cat. No. B096216
CAS RN: 15862-11-0
M. Wt: 208.21 g/mol
InChI Key: ANFMPQMRMNEDCD-UHFFFAOYSA-N
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Description

N-Nitrosophenacetin (NP) is a compound that is formed through the reaction of phenacetin (CAS: 62-44-2; p-aceto-phenetidide) with nitrous fumes (N2O3) in glacial acetic acid at 0–5°C .


Synthesis Analysis

The synthesis of N-Nitrosophenacetin involves the reaction of phenacetin with nitrous fumes (N2O3) in glacial acetic acid at 0–5°C . This reaction yields N-Nitrosophenacetin, 2-nitrophenacetin, N-nitroso-2-nitrophenacetin (NNP), and other compounds .


Molecular Structure Analysis

The molecular formula of N-Nitrosophenacetin is C10H12N2O3 . The molecular weight is 208.2139 .


Chemical Reactions Analysis

The chemical reactions involved in the formation of N-Nitrosophenacetin include the reaction of phenacetin with nitrous fumes (N2O3) in glacial acetic acid at 0–5°C . This reaction yields N-Nitrosophenacetin, 2-nitrophenacetin, N-nitroso-2-nitrophenacetin (NNP), and other compounds .

Scientific Research Applications

  • Synthesis and Characterization of NP : Lin et al. (1984) found that NP is synthesized from phenacetin and is much more toxic than its parent compound. NP is directly mutagenic to bacterial cells and shows teratogenic potential in chick embryos, causing a range of malformations. This study highlights NP's toxicity and potential for causing genetic and developmental anomalies (Lin, Yen, Chang, & Lin-Shiau, 1984).

  • Cytogenetic Damage Monitoring : A study by Li and Lin (1990) on rats treated with NP showed a small but significant increase in sister chromatid exchanges (SCEs), indicating genetic damage. This research provides a method for monitoring cytogenetic damage in vivo following exposure to genotoxicants like NP (Li & Lin, 1990).

  • Chemical Activation of Amides : Lin (1992) discussed the conversion of amides like phenacetin into reactive metabolites, including NP. These N-nitroso compounds are mutagenic and require no metabolic activation. The study also touches on the teratogenic potential of NP, indicating its strong biological reactivity (Lin, 1992).

  • NIH Pharmacogenetics Research Network : Giacomini et al. (2007) highlighted the importance of understanding genetic variations in drug response, implying the relevance of studying compounds like NP in the context of pharmacogenetics and personalized medicine (Giacomini et al., 2007).

  • Mutagenicity in Sarcina Lutea and Salmonella Typhimurium : Lin and Horng (1986) found that N-nitroso compounds, including NP, are mutagenic to Sarcina lutea, producing various mutant strains. This study contributes to understanding the mutagenic properties of NP and its impact on different microbial systems (Lin & Horng, 1986).

Safety And Hazards

N-Nitrosophenacetin is potentially harmful if swallowed and may cause cancer . Precautionary measures include obtaining special instructions before use, not handling until all safety precautions have been read and understood, washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

N-(4-ethoxyphenyl)-N-nitrosoacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3/c1-3-15-10-6-4-9(5-7-10)12(11-14)8(2)13/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANFMPQMRMNEDCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N(C(=O)C)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60166479
Record name N-Nitrosophenacetin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60166479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Nitrosophenacetin

CAS RN

15862-11-0
Record name N-(4-Ethoxyphenyl)-N-nitrosoacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15862-11-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Nitrosophenacetin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015862110
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Nitrosophenacetin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60166479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-NITROSOPHENACETIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5MCW5AJT3T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
27
Citations
JK Lin, JY Yen, HW Chang… - Journal of the National …, 1984 - academic.oup.com
Reaction of phenacetin (CAS: 62-44-2; p-aceto-phenetidide) with nitrous fumes (N 2 O 3 ) in glacial acetic acid at 0–5C yields N-nitrosophenacetin (NP), 2-nitrophenacetin, N-nitroso-2-…
Number of citations: 17 academic.oup.com
JK Lin - Journal of the Chinese Chemical Society, 1992 - Wiley Online Library
… several new N-nitroso compounds, namely Nnitrosophenacetin, N-… The teratogenic potentials of NO-AAF and Nnitrosophenacetin … Both N-nitrosophenacetin and NO-AAF are strong …
Number of citations: 0 onlinelibrary.wiley.com
SY Li, JK Lin - Mutation Research/Genetic Toxicology, 1990 - Elsevier
… Sequential monitoring of cytogenetic damage in rat lymphocytes following in vivo exposure to aflatoxin B 1 and N-nitrosophenacetin … However, N-nitrosophenacetin only induced SCEs. …
Number of citations: 10 www.sciencedirect.com
JK Lin, ML Kuo, LW Hsu - Toxicity assessment, 1988 - Wiley Online Library
… -N,”-diacetylbenzidine, N-nitroso-2AAF, and N-nitrosophenacetin (Fig. 2) are extremely active in … Another nitrosamide, N-nitrosophenacetin, is highly mutagenic to TA 98 and TA 100, but …
Number of citations: 6 onlinelibrary.wiley.com
JK Lin - Proceedings of the National Science Council, Republic …, 1986 - europepmc.org
… N-Nitrosophenacetin was formed from the reaction of nitrite with the amide drug phenacetin. This new compound showed strong mutagenicity to Salmonella typhimurium and Sarcina …
Number of citations: 13 europepmc.org
JK Lin, TS Horng - Toxicity Assessment, 1986 - Wiley Online Library
… Several newly synthesized N-nitroso compounds including N-nitrosophenacetin, 2-nitro-N-nitrosophenacetin, N,N’-dimethyl-N-nitrosourea and nitrosated 2-carboline derivatives were …
Number of citations: 2 onlinelibrary.wiley.com
林仁混 - JOURNAL OF THE CHINESE ONCOLOGY SOCIETY, 1985 - ntur.lib.ntu.edu.tw
… 題名: Formation of S-( 4-Ethoxyphenyl )-Cysteine and 4-Ethoxyphenylmercaptan from N-Nitrosophenacetin and Cysteine …
Number of citations: 2 ntur.lib.ntu.edu.tw
JK Lin, ML Kuo - Asia Pacific Communication in Biochemistry, 1988 - ntur.lib.ntu.edu.tw
… 題名: Characterization of the Adducts Derived from the Reactions of Mutagenic N-Nitrosophenacetin with Tryptophan, Cysteine and Glutatione …
Number of citations: 2 ntur.lib.ntu.edu.tw
CJ Wang - 1985 - ir.csmu.edu.tw
… Title: Effects of N-nitrosophenacetin, N-nitrosomethylurea and 4-nitroquinolline-oxide on the induction of SOS function in E Coli …
Number of citations: 2 ir.csmu.edu.tw
TH Tseng, CJ Wang, SJ Shiow… - Journal of Chinese …, 1986 - ntur.lib.ntu.edu.tw
… 題名: Cytotoxicity of Phenacetin and N-Nitrosophenacetin in Glioma Cells …
Number of citations: 0 ntur.lib.ntu.edu.tw

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